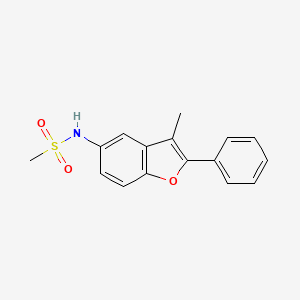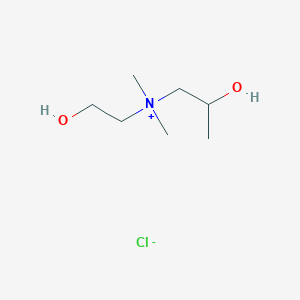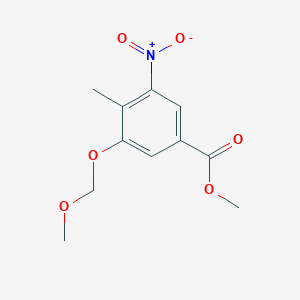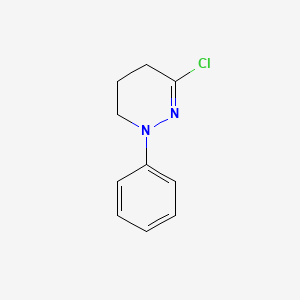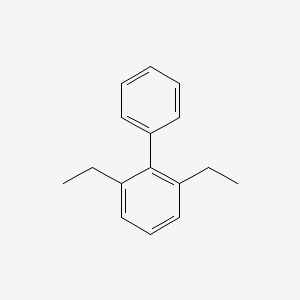
2,6-Diethyl-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diethyl-1,1’-biphenyl is an organic compound belonging to the biphenyl family Biphenyl compounds consist of two benzene rings connected by a single bond The presence of ethyl groups at the 2 and 6 positions on the biphenyl structure makes 2,6-Diethyl-1,1’-biphenyl unique
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diethyl-1,1’-biphenyl can be achieved through several methods. One common approach is the Friedel-Crafts alkylation reaction, where ethyl groups are introduced to the biphenyl structure using ethyl halides in the presence of a Lewis acid catalyst such as aluminum chloride . Another method involves the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to couple aryl boronic acids with aryl halides .
Industrial Production Methods
Industrial production of biphenyl derivatives, including 2,6-Diethyl-1,1’-biphenyl, often involves large-scale catalytic processes. The Suzuki-Miyaura coupling reaction is favored due to its mild reaction conditions and high yields . Additionally, oxidative dehydrogenation of benzene can be employed to produce biphenyl compounds on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Diethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the biphenyl structure into cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as halogenation and nitration, are common for biphenyl compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxygenated biphenyl derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated biphenyls, nitro biphenyls, and other substituted derivatives.
Aplicaciones Científicas De Investigación
2,6-Diethyl-1,1’-biphenyl has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,6-Diethyl-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various molecular interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethyl-1,1’-biphenyl: Similar structure but with methyl groups instead of ethyl groups.
2,2’-Dimethyl-1,1’-biphenyl: Methyl groups at the 2 and 2’ positions.
2,2’-Diethyl-1,1’-biphenyl: Ethyl groups at the 2 and 2’ positions.
Uniqueness
2,6-Diethyl-1,1’-biphenyl is unique due to the specific positioning of the ethyl groups, which can influence its chemical reactivity and physical properties. This positioning can affect the compound’s ability to participate in specific reactions and its interactions with other molecules .
Propiedades
Número CAS |
112757-50-3 |
|---|---|
Fórmula molecular |
C16H18 |
Peso molecular |
210.31 g/mol |
Nombre IUPAC |
1,3-diethyl-2-phenylbenzene |
InChI |
InChI=1S/C16H18/c1-3-13-11-8-12-14(4-2)16(13)15-9-6-5-7-10-15/h5-12H,3-4H2,1-2H3 |
Clave InChI |
RQRZMHYWPGDPOU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=CC=C1)CC)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,7,7-Trimethyl-2-(triphenylmethoxy)bicyclo[2.2.1]heptane](/img/structure/B14298339.png)
![1-Chloro-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzene](/img/structure/B14298359.png)
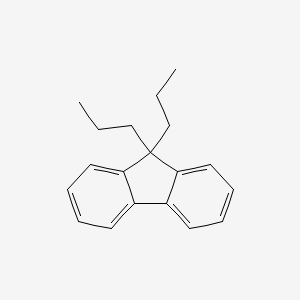
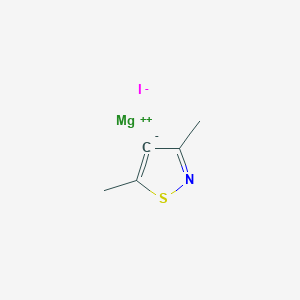
![Bicyclo[5.3.3]trideca-1(11),7,9,12-tetraene](/img/structure/B14298369.png)
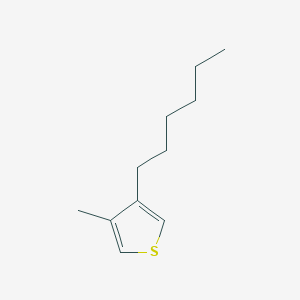
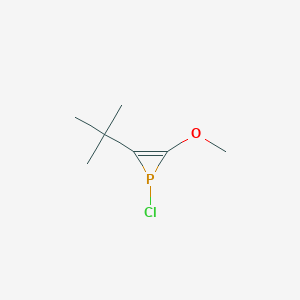
![4,11,11-Trimethyl-8-methylidenebicyclo[8.1.0]undec-3-en-5-ol](/img/structure/B14298379.png)
